Cas no 1424269-13-5 (2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid)

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid
- 1H-Benzimidazole-5-carboxylic acid, 2-amino-1-ethyl-
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- インチ: 1S/C10H11N3O2/c1-2-13-8-4-3-6(9(14)15)5-7(8)12-10(13)11/h3-5H,2H2,1H3,(H2,11,12)(H,14,15)
- InChIKey: BTCQOKLMQNPBKN-UHFFFAOYSA-N
- ほほえんだ: C1(N)N(CC)C2=CC=C(C(O)=O)C=C2N=1
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121391-0.05g |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
Enamine | EN300-121391-0.1g |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
TRC | A635748-100mg |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-121391-0.25g |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
Enamine | EN300-121391-2.5g |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95% | 2.5g |
$1539.0 | 2023-11-13 | |
Enamine | EN300-121391-1000mg |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95.0% | 1000mg |
$785.0 | 2023-10-02 | |
Enamine | EN300-121391-50mg |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95.0% | 50mg |
$182.0 | 2023-10-02 | |
Aaron | AR01A432-50mg |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95% | 50mg |
$276.00 | 2025-02-09 | |
Aaron | AR01A432-5g |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95% | 5g |
$3156.00 | 2025-02-09 | |
Aaron | AR01A432-100mg |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid |
1424269-13-5 | 95% | 100mg |
$399.00 | 2025-02-09 |
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid 関連文献
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acidに関する追加情報
Comprehensive Analysis of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 1424269-13-5)
The compound 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 1424269-13-5) is a benzodiazole derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an amino group and a carboxylic acid moiety, makes it a versatile intermediate for synthesizing more complex molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic diseases.
In recent years, the demand for benzodiazole-based compounds has surged, driven by their role in developing small-molecule therapeutics. The 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid stands out due to its bioactive properties, which are being explored in cancer research and neurodegenerative disease studies. Its CAS No. 1424269-13-5 is frequently searched in academic databases, reflecting its growing importance in medicinal chemistry.
One of the key advantages of this compound is its structural modifiability. The presence of both amino and carboxylic acid functional groups allows for diverse chemical reactions, enabling the creation of derivatives with tailored properties. This flexibility is crucial for high-throughput screening in drug development, where slight structural changes can significantly impact bioavailability and target binding affinity.
The synthesis of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid involves multi-step organic reactions, often starting from commercially available benzodiazole precursors. Researchers emphasize optimizing reaction conditions to improve yield and purity, as these factors are critical for downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound and ensure its quality.
Beyond pharmaceuticals, CAS No. 1424269-13-5 is also investigated for its potential in material science. Its aromatic system and heterocyclic core contribute to interesting electronic properties, making it a candidate for organic semiconductors and photovoltaic materials. This dual applicability in life sciences and advanced materials further enhances its value in research and industrial settings.
Environmental and toxicological studies on 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid are still limited, but preliminary data suggest it has a favorable safety profile under standard laboratory conditions. As regulatory agencies worldwide tighten guidelines for chemical safety, comprehensive assessments of this compound’s ecotoxicity and biodegradability will be essential for its broader adoption.
In conclusion, 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 1424269-13-5) represents a promising research chemical with multifaceted applications. Its structural versatility, combined with growing interest in benzodiazole chemistry, positions it as a valuable tool for scientists exploring new frontiers in drug design and functional materials. Future studies will likely uncover even more innovative uses for this intriguing molecule.
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